4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound 4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pyrrole Ring: This step involves the cyclization of a suitable precursor to form the pyrrole ring. Common reagents include aldehydes, ketones, and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrrole ring with a dimethylamino group using reagents such as dimethylamine and alkyl halides.
Attachment of the Methoxy and Prop-2-en-1-yloxy Groups: These groups are introduced through etherification reactions using methanol and allyl alcohol in the presence of strong acids or bases.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Scientific Research Applications
4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use as a building block for the synthesis of advanced materials with unique properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Altering Signal Transduction Pathways: Modulating intracellular signaling pathways to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-2-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H35N3O7S |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
4-[(E)-[1-[3-(dimethylamino)propyl]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C28H35N3O7S/c1-7-17-38-22-14-11-20(18-23(22)37-6)25-24(27(33)28(34)31(25)16-8-15-29(2)3)26(32)19-9-12-21(13-10-19)39(35,36)30(4)5/h7,9-14,18,25,32H,1,8,15-17H2,2-6H3/b26-24+ |
InChI Key |
VAFFVBSALNMWFM-SHHOIMCASA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N(C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OCC=C)OC |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OCC=C)OC |
Origin of Product |
United States |
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